![molecular formula C34H42Br2N2 B3162848 3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole CAS No. 882066-04-8](/img/structure/B3162848.png)

3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole

Descripción general

Descripción

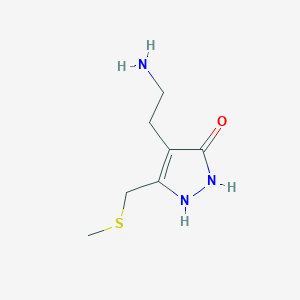

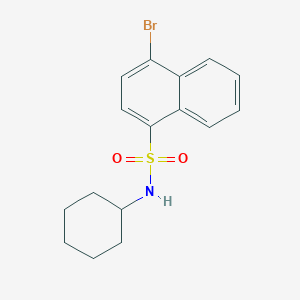

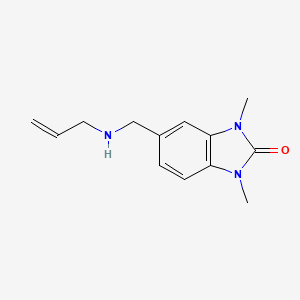

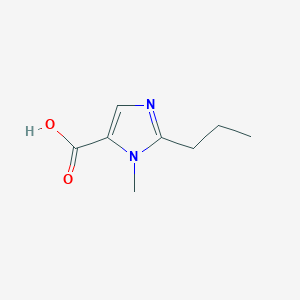

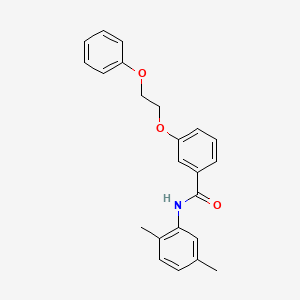

“3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole” is a chemical compound . It is a derivative of carbazole, which is characterized by its π electron-rich and extended structure . It contains a total of 84 bonds, including 42 non-H bonds, 24 multiple bonds, 12 rotatable bonds, 24 aromatic bonds, 2 five-membered rings, 3 six-membered rings, 4 nine-membered rings, 1 twelve-membered ring, and 2 Pyrrole(s) .

Molecular Structure Analysis

The molecular structure of “3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole” is complex, with a total of 84 bonds . It has a planar conjugated bi-cyclic structure engaging stronger π–π interactions .Chemical Reactions Analysis

While specific chemical reactions involving “3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole” are not detailed in the available resources, similar compounds have been known to undergo Suzuki–Miyaura cross-coupling reactions .Aplicaciones Científicas De Investigación

Organic Field-Effect Transistors

This compound has been used in the synthesis of donor-acceptor (D-A) copolymers, which are crucial for the development of organic field-effect transistors (OFETs) . These OFETs have potential applications in flexible and low-cost E-paper, smart cards, radio frequency identification, and displays .

Organic Semiconductors

Indolocarbazole derivatives, such as the compound , are good candidates for organic semiconductors . They possess a structure similar to pentacene, known for its outstanding charge carrier mobility . Moreover, indolocarbazole has a relatively wide bandgap and much lower highest occupied molecular orbital (HOMO), which gives them much higher oxidative stability in air than pentacene .

Organic Electronics

The compound has attracted attention due to the prospective applications of these conjugated materials in organic electronics . This is due to their excellent planarity and the ability to replace hydrogen atoms in 5- or 11-, and 2, 8- or 3, 9-positions with many functional groups .

Synthesis of Polymeric Materials

The compound has been used as an intermediate for the synthesis of polymeric materials . These materials have a wide range of applications, including in the creation of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .

Bulk Heterojunction (BHJ) Solar Cells

The compound has been used in combination with P3HT in BHJ solar cells . These solar cells are a type of organic photovoltaic cell where two materials are mixed together to form an interpenetrating network of donor and acceptor materials, allowing for greater efficiency .

Photophysical Studies

The compound has been used in photophysical studies . These studies are crucial for understanding the behavior of light and its interaction with matter, which has applications in a wide range of fields, including physics, chemistry, and engineering .

Direcciones Futuras

Carbazole derivatives have attracted much attention in view of the prospective applications of these conjugated materials in organic electronics . They possess a structure similar to pentacene, such as the excellent planarity, and the latter is well known for its outstanding charge carrier mobility . Therefore, “3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole” and similar compounds could potentially be used in the development of new organic electronic devices.

Mecanismo De Acción

Target of Action

Similar compounds have been used in the development of organic semiconductors, suggesting that its targets may be related to electronic or photovoltaic applications .

Mode of Action

The compound’s mode of action is likely related to its electronic properties. It has been suggested that similar compounds show better π–π stacking, higher charge-carrier mobility, and broader absorptions, which can boost the photovoltaic performance . This suggests that the compound may interact with its targets by facilitating charge transfer.

Result of Action

In the context of organic semiconductors, the compound’s action could result in improved charge transport and energy conversion efficiency .

Propiedades

IUPAC Name |

3,9-dibromo-5,11-bis(2-ethylhexyl)indolo[3,2-b]carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42Br2N2/c1-5-9-11-23(7-3)21-37-31-17-25(35)13-15-27(31)29-20-34-30(19-33(29)37)28-16-14-26(36)18-32(28)38(34)22-24(8-4)12-10-6-2/h13-20,23-24H,5-12,21-22H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZAATOCMNMAGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN1C2=CC3=C(C=C2C4=C1C=C(C=C4)Br)N(C5=C3C=CC(=C5)Br)CC(CC)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856362 | |

| Record name | 3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole | |

CAS RN |

882066-04-8 | |

| Record name | 3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B3162791.png)

![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3162826.png)

![Methyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoate](/img/structure/B3162841.png)

![4-[(5S,9R)-3-(3,5-Dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-9-yl]benzonitrile semi (+)-DTTA salt](/img/structure/B3162844.png)

![2-{[4-(Trifluoromethoxy)anilino]methyl}benzenol](/img/structure/B3162850.png)

![2-[4-(4-fluorophenyl)piperazino]-N-(3-nitrophenyl)acetamide](/img/structure/B3162858.png)